![molecular formula C17H15FN2O2 B2568222 4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid CAS No. 879580-09-3](/img/structure/B2568222.png)
4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid
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Description
“4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . It contains an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of “4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid” includes a fluoro-indole ring attached to a pyridine ring via a butanoic acid chain .
Scientific Research Applications
Organic Synthesis and Protodeboronation
- Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored . This reaction involves the removal of a boron group from the boronic ester, leading to the formation of a corresponding alcohol.
Suzuki–Miyaura Coupling
- The Suzuki–Miyaura (SM) cross-coupling reaction is widely applied in transition metal-catalyzed carbon–carbon bond formation. It offers mild conditions and excellent functional group tolerance .
Drug Design and Delivery
- However, it’s essential to note that these compounds are only marginally stable in water . Researchers continue to explore modifications and prodrugs to enhance their stability and efficacy.
properties
IUPAC Name |
4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-11-7-8-14-13(10-11)12(4-3-6-16(21)22)17(20-14)15-5-1-2-9-19-15/h1-2,5,7-10,20H,3-4,6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSJCLJZNGONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-fluoro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoic acid |
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